![molecular formula C18H21FN2O3S B3558232 N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide](/img/structure/B3558232.png)
N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide
描述
N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide, commonly known as TAK-659, is a selective inhibitor of spleen tyrosine kinase (SYK). It is a small molecule drug that has been extensively studied for its potential use in the treatment of various autoimmune diseases and cancers.
作用机制
TAK-659 selectively inhibits N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide, a non-receptor tyrosine kinase that plays a crucial role in immune cell signaling. This compound is involved in the activation of various immune cells such as B cells, T cells, and mast cells. It is also involved in the survival and proliferation of cancer cells. TAK-659 binds to the ATP-binding site of this compound, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the activation of B cells, T cells, and mast cells in preclinical models of autoimmune diseases. It has also been shown to induce apoptosis and inhibit the proliferation of cancer cells in preclinical models of various cancers. TAK-659 has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its selectivity for N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, TAK-659 has some limitations for lab experiments, such as its limited solubility in aqueous solutions and its potential for metabolic instability.
未来方向
There are several future directions for the research and development of TAK-659. One direction is to further investigate its potential use in the treatment of autoimmune diseases and cancers, both as a monotherapy and in combination with other drugs. Another direction is to optimize its pharmacokinetic properties and develop more potent and selective N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide inhibitors. Additionally, the role of this compound in other diseases such as asthma, allergy, and inflammation could be explored.
科学研究应用
TAK-659 has been extensively studied for its potential use in the treatment of various autoimmune diseases and cancers. It has been shown to inhibit N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide-mediated signaling pathways, which play a crucial role in the immune response and cancer cell survival. TAK-659 has been found to be effective in preclinical models of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. It has also shown promising results in preclinical models of various cancers such as lymphoma, leukemia, and solid tumors.
属性
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-18(2,3)13-4-10-16(11-5-13)25(23,24)20-12-17(22)21-15-8-6-14(19)7-9-15/h4-11,20H,12H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGNAWGLGYTSSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。